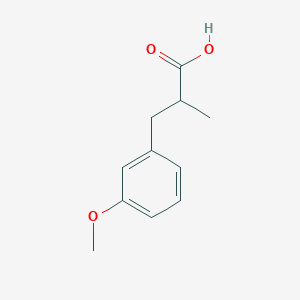
3-(3-Methoxyphenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-2-methylpropanoic acid is a member of methoxybenzenes . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Methoxyphenyl)-2-methylpropanoic acid has been reported in several studies. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid followed by hydrogenation .Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)-2-methylpropanoic acid is characterized by a methoxyphenol moiety core structure . The compound has a molecular weight of 180.20 .Wissenschaftliche Forschungsanwendungen
Oxidation Reactions and Radical Formation
- Research on the oxidation of related compounds, such as 2-(4-methoxyphenyl)-2-methylpropanoic acid, has shown that oxidation can lead to the formation of radical cations and influence side-chain fragmentation reactivity. This highlights the potential of 3-(3-Methoxyphenyl)-2-methylpropanoic acid in studying radical formation and reactivity in organic chemistry (Bietti & Capone, 2008).
Synthesis of Pharmaceutical Agents
- The compound has been used in the efficient synthesis of potent pharmaceutical agents, such as PPARpan agonists. This application demonstrates its utility in drug development and synthesis (Guo et al., 2006).
Antioxidative Properties
- Phenylpropanoids, including variants of 3-(3-Methoxyphenyl)-2-methylpropanoic acid, have been isolated from various natural sources like berries andhave shown antioxidative properties. This suggests the potential application of 3-(3-Methoxyphenyl)-2-methylpropanoic acid in the development of natural antioxidants (Kikuzaki et al., 1999).
Antitumor and Antioxidant Activities
- Compounds related to 3-(3-Methoxyphenyl)-2-methylpropanoic acid have been evaluated for their antitumor, antiproliferative, and antioxidant activities. This indicates its potential in cancer research and in exploring new treatments (Wilairat et al., 2006).
Anti-inflammatory Activity
- Research on β-hydroxy-β-arylpropanoic acids, structurally similar to 3-(3-Methoxyphenyl)-2-methylpropanoic acid, has shown significant anti-inflammatory activity. This suggests potential applications in developing anti-inflammatory drugs (Dilber et al., 2008).
Methylation Reactions in Fish
- The compound's structural analogs have been studied in the context of methylation reactions in fish, providing insights into biochemistry and metabolism in aquatic organisms (Scheline, 1962).
Neuroprotective Properties
- Phenylpropanoid esters of rhamnose, related to 3-(3-Methoxyphenyl)-2-methylpropanoic acid, have shown neuroprotective effects. This suggests potential applications in neurodegenerative disease research and treatment (Kim & Kim, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWIDSXTQWCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2-methylpropanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

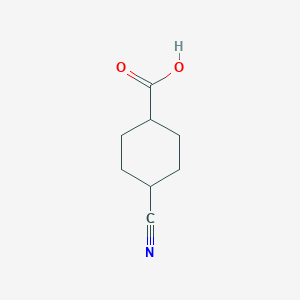
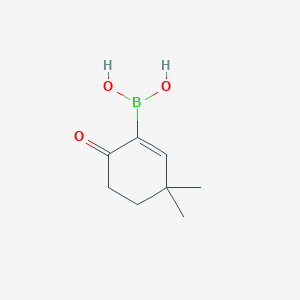

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
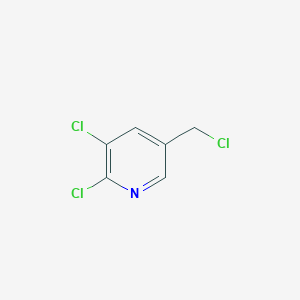
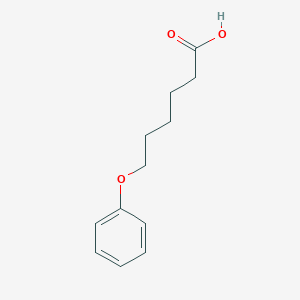
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
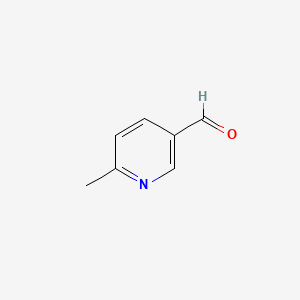
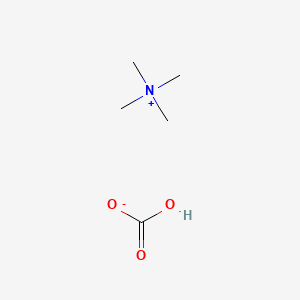
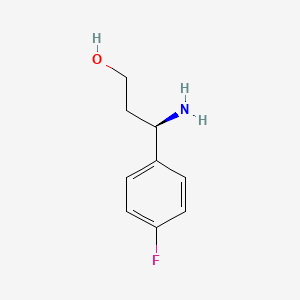
![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)
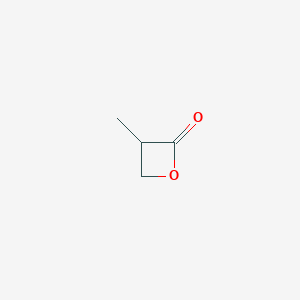
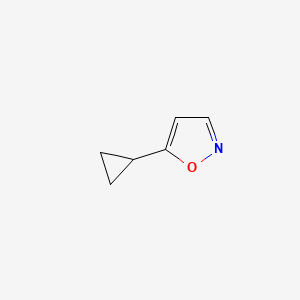
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)